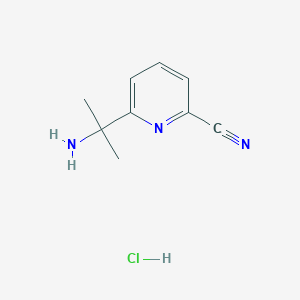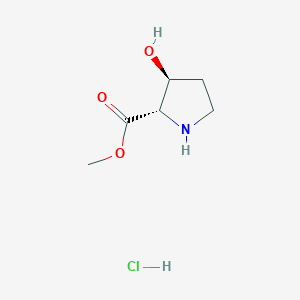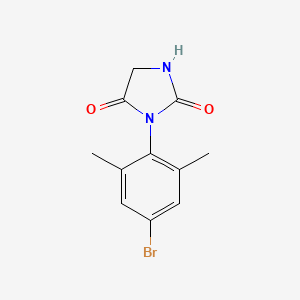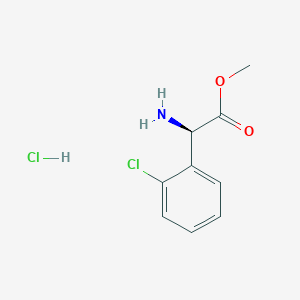
(3,5-Difluoro-4-methylphenyl)methanol
Vue d'ensemble
Description
“(3,5-Difluoro-4-methylphenyl)methanol” is a chemical compound with the molecular formula C8H8F2O . It has a molecular weight of 158.15 . The IUPAC name for this compound is "(3,5-difluoro-4-methylphenyl)methanol" .
Molecular Structure Analysis
The InChI code for “(3,5-Difluoro-4-methylphenyl)methanol” is1S/C8H8F2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“(3,5-Difluoro-4-methylphenyl)methanol” is a solid at room temperature . More detailed physical and chemical properties couldn’t be found from the web search results.Applications De Recherche Scientifique
Methanol as a Chemical Building Block
Methanol is a key compound in the synthesis of more complex chemical structures. It serves as a building block for acetic acid, methyl tertiary butyl ether, dimethyl ether, methylamine, and others. Its role in methanol synthesis, particularly in the context of CO2 to methanol conversion, is notable for reducing CO2 emissions and as an energy carrier for hydrogen storage (Dalena et al., 2018).
Organocatalysis in Chemical Reactions
Zwitterionic salts derived from reactions involving compounds similar to (3,5-Difluoro-4-methylphenyl)methanol have been used as effective organocatalysts in transesterification reactions, demonstrating the potential of such compounds in facilitating important chemical transformations (Ishihara et al., 2008).
Catalysis and Synthesis Applications
Methanol has been utilized in RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes, highlighting its potential in diverse chemical synthesis processes and energy technologies (Sarki et al., 2021).
Impact on Lipid Dynamics in Biological Studies
The influence of methanol on lipid dynamics has been explored, particularly its effect on the structure-function relationship in biological membranes. This emphasizes the importance of solvents like methanol in biomembrane studies (Nguyen et al., 2019).
Methanol in Biotechnological Applications
Methanol has been used as a substrate for the biological production of chemicals and fuels, such as in engineering methylotrophic Escherichia coli for converting methanol to metabolites (Whitaker et al., 2017).
Crystal Structure Analysis in Chemistry
The synthesis and crystal structure analysis of compounds related to (3,5-Difluoro-4-methylphenyl)methanol provide insights into molecular conformation and packing, important in various fields of chemistry (Dong & Huo, 2009).
Enhancing Polymer Solar Cell Efficiency
Methanol treatment has been shown to significantly enhance the efficiency of polymer solar cells, indicating its role in improving renewable energy technologies (Zhou et al., 2013).
Catalytic Methylation in Chemical Engineering
Methanol has been used in catalytic methylations, such as in the production of 4,4'-dimethylbiphenyl, a valuable monomer in various industrial applications (Shen et al., 2000).
Methanol in Hydrogen Generation Technologies
Methanol's role in hydrogen generation via membrane reactor technology is crucial, with its use in various processes such as steam and autothermal reforming, and direct methanol fuel cells (Dalena et al., 2018).
Catalytic Oxidation Studies
Catalytic oxidation studies involving methanol provide insights into reaction mechanisms and intermediate formation, useful in developing efficient chemical processes (Pearson & Waymouth, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
(3,5-difluoro-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZGPFNDJKYPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Difluoro-4-methylphenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B1400393.png)
